molecular formula C15H27N3O B15210742 N-(2-Methylpropyl)-N-(1-methyl-1H-pyrazol-3-yl)heptanamide CAS No. 62400-00-4

N-(2-Methylpropyl)-N-(1-methyl-1H-pyrazol-3-yl)heptanamide

Cat. No.: B15210742
CAS No.: 62400-00-4
M. Wt: 265.39 g/mol
InChI Key: MYYANZJHRUGSDT-UHFFFAOYSA-N
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Description

N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with isobutylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the original ones.

Scientific Research Applications

N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-Isobutyl-N-(1-methyl-1H-pyrazol-4-yl)methylamine: A similar compound with a different substitution pattern on the pyrazole ring.

    N-Isobutyl-N-(1-methyl-1H-pyrazol-5-yl)heptanamide: Another pyrazole derivative with a different position of the substituent.

Uniqueness

N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the substituents on the pyrazole ring can significantly affect the compound’s properties, making it distinct from other similar compounds.

Properties

CAS No.

62400-00-4

Molecular Formula

C15H27N3O

Molecular Weight

265.39 g/mol

IUPAC Name

N-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)heptanamide

InChI

InChI=1S/C15H27N3O/c1-5-6-7-8-9-15(19)18(12-13(2)3)14-10-11-17(4)16-14/h10-11,13H,5-9,12H2,1-4H3

InChI Key

MYYANZJHRUGSDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(CC(C)C)C1=NN(C=C1)C

Origin of Product

United States

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